molecular formula C4H4N4 B057367 5-amino-1H-pyrazole-3-carbonitrile CAS No. 125144-04-9

5-amino-1H-pyrazole-3-carbonitrile

Cat. No.: B057367
CAS No.: 125144-04-9
M. Wt: 108.1 g/mol
InChI Key: CLPXHJRACWYTNN-UHFFFAOYSA-N
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Description

5-amino-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with an amino group at the 5-position and a nitrile group at the 3-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable building block for the synthesis of various biologically active compounds .

Mechanism of Action

Target of Action

5-Amino-1H-pyrazole-3-carbonitrile is a fascinating and privileged organic tool for the construction of diverse heterocyclic or fused heterocyclic scaffolds . It is used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines , which are known to possess considerable biological activity

Mode of Action

The compound enters into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . The reaction with cyanoguanidine in an acid medium leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .

Biochemical Pathways

It is known that the compound is used as a versatile synthetic building block in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Pharmacokinetics

The compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .

Result of Action

The compound is known to facilitate the synthesis of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles that are structurally related to certain sedative/hypnotic drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized using alumina–silica-supported MnO2 as a recyclable catalyst in water , suggesting that the reaction environment can significantly impact the compound’s synthesis and subsequent action.

Biochemical Analysis

Biochemical Properties

5-Amino-1H-pyrazole-3-carbonitrile has been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds . The nature of these interactions is likely to be complex and dependent on the specific biochemical context.

Molecular Mechanism

It is known that 5-amino-pyrazoles can participate in a variety of chemical reactions, suggesting that they may interact with a range of biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

It has been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. The safety information for a related compound, 3,5-diamino-1H-pyrazole-4-carbonitrile, suggests that it is a dangerous compound, indicating potential toxic or adverse effects at high doses.

Metabolic Pathways

It is known that pyrazole derivatives can participate in a variety of chemical reactions, suggesting that they may interact with a range of enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of malononitrile with hydrazine hydrate, followed by cyclization to form the pyrazole ring . Another method includes the condensation of aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This one-pot, three-component reaction is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 5-amino-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-amino-1H-pyrazole-3-carbonitrile is widely used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in materials science and pharmaceuticals .

Biology: In biological research, this compound is utilized for the development of enzyme inhibitors and receptor antagonists. Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents .

Medicine: Medicinal chemistry has explored the use of this compound derivatives in the treatment of various diseases. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .

Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyes. Its derivatives are used as intermediates in the production of herbicides and insecticides .

Comparison with Similar Compounds

  • 3-amino-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazole-4-carbonitrile
  • 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Comparison: 5-amino-1H-pyrazole-3-carbonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyrazole ring. This arrangement imparts distinct reactivity and biological activity compared to its analogs. For example, 3-amino-1H-pyrazole-4-carbonitrile has different electronic properties and steric hindrance, leading to variations in its chemical behavior and biological effects .

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-2-3-1-4(6)8-7-3/h1H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPXHJRACWYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611140
Record name 3-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125144-04-9
Record name 3-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1H-pyrazole-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile?

A: This compound belongs to a family of chemicals that show promise as insecticides []. Understanding the three-dimensional arrangement of atoms within the molecule, as revealed by its crystal structure, can provide valuable insights into how these types of compounds might interact with their biological targets. This knowledge can be crucial for the future design of more potent and selective insecticidal agents.

Q2: What are the key structural features of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile as determined by the study?

A: The molecule comprises two planar rings: a pyrazole ring and a benzene ring. The dihedral angle between these rings is 82.2(2)° []. The study also highlights the presence of intermolecular hydrogen bonds (N–H···N) within the crystal structure, contributing to the overall stability of the crystal lattice [].

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